1-(2,4-Difluorobenzyl)piperidin-3-ol

Description

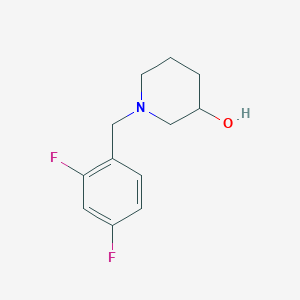

1-(2,4-Difluorobenzyl)piperidin-3-ol is a fluorinated piperidine derivative with the molecular formula C₁₂H₁₅F₂NO and a molecular weight of 227.25 g/mol . Structurally, it features a piperidine ring substituted with a hydroxyl group at position 3 and a 2,4-difluorobenzyl moiety attached to the nitrogen atom. The 2,4-difluorobenzyl group introduces electron-withdrawing fluorine atoms at the ortho and para positions of the benzyl ring, which can enhance metabolic stability and modulate lipophilicity compared to non-fluorinated analogs.

Properties

IUPAC Name |

1-[(2,4-difluorophenyl)methyl]piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO/c13-10-4-3-9(12(14)6-10)7-15-5-1-2-11(16)8-15/h3-4,6,11,16H,1-2,5,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFSIJUHZPXSJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=C(C=C(C=C2)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-difluorobenzyl)piperidin-3-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzyl chloride and piperidin-3-ol.

Nucleophilic Substitution: The 2,4-difluorobenzyl chloride undergoes a nucleophilic substitution reaction with piperidin-3-ol in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene at room temperature or under reflux conditions.

Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorobenzyl)piperidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

Oxidation: Formation of 1-(2,4-difluorobenzyl)piperidin-3-one.

Reduction: Formation of various reduced derivatives depending on the reducing agent used.

Substitution: Formation of substituted benzyl derivatives with different functional groups.

Scientific Research Applications

1-(2,4-Difluorobenzyl)piperidin-3-ol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential use in drug design and development, particularly in the creation of new pharmaceuticals targeting various diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of 1-(2,4-difluorobenzyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

RB-019 (1-(4-Octylphenethyl)piperidin-3-ol)

- Core Structure : Piperidine with a hydroxyl group at position 3.

- Substituent : A lipophilic 4-octylphenethyl group replaces the 2,4-difluorobenzyl moiety.

- Activity : Exhibits 15-fold selectivity for sphingosine kinase 1 (SK1) over SK2, attributed to the extended hydrophobic chain and piperidine hydroxyl positioning .

- Key Difference : The 4-octylphenethyl group enhances membrane permeability but may reduce specificity compared to fluorinated benzyl groups.

1-(2,4-Dichloro-benzyl)-piperidin-4-ol

- Core Structure : Piperidine with a hydroxyl group at position 4.

- Substituent : 2,4-Dichlorobenzyl group introduces chlorine atoms instead of fluorine.

- Impact : Chlorine’s larger atomic radius and higher lipophilicity may alter binding interactions and metabolic pathways compared to fluorine .

Heterocyclic Core Derivatives

GS 130 (1-(2,4-Difluorobenzyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine)

3s (1-(2,4-Difluorobenzyl)-4-fluoro-5-phenyl-1H-1,2,3-triazole)

- Core Structure : Triazole ring synthesized via click chemistry.

- Substituent : 2,4-Difluorobenzyl and additional fluorine/aryl groups.

- Synthesis : Demonstrates the utility of 2,4-difluorobenzyl bromide in modular drug design .

Substituent Variations

Chloro vs. Fluoro Substituents

- 1-(3,4-Dichloro-benzyl)-piperidin-4-ol : Dichlorination increases lipophilicity but may reduce metabolic stability compared to difluorinated analogs .

Comparative Data Table

Research Findings and Implications

Fluorine’s Role: The 2,4-difluorobenzyl group in this compound enhances electronic modulation and metabolic resistance compared to chlorinated or non-halogenated analogs .

Hydroxyl Positioning : Piperidine-3-ol derivatives (e.g., RB-019) show higher enzymatic selectivity than 4-hydroxy analogs, suggesting stereochemical sensitivity in target binding .

Core Flexibility : Replacement of piperidine with pyrazolopyrimidine (GS 130) or triazole (3s) retains activity in divergent therapeutic contexts, underscoring the adaptability of the difluorobenzyl motif .

Synthetic Accessibility : Common synthetic routes (e.g., alkylation with 2,4-difluorobenzyl bromide) enable efficient derivatization .

Biological Activity

1-(2,4-Difluorobenzyl)piperidin-3-ol is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a difluorobenzyl group attached to a piperidine ring with a hydroxyl group at the 3-position. Its molecular formula is CHFNO, and it has a molecular weight of approximately 227.25 g/mol. The presence of fluorine atoms enhances its lipophilicity and binding affinity to various biological targets, influencing its pharmacological properties.

Neurotransmitter Interaction

Preliminary studies indicate that this compound interacts with neurotransmitter systems, particularly through modulation of receptor activity. The difluorobenzyl moiety significantly influences the compound's binding affinity to neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Notably, it may exhibit analgesic and anti-inflammatory properties by interacting with pain pathways.

Analgesic and Anti-inflammatory Effects

Research has suggested that this compound may act as a potential analgesic agent. Its interaction with neurotransmitter systems may lead to reduced pain perception. In animal models, compounds structurally related to this compound have demonstrated significant anti-inflammatory activity .

Comparative Analysis with Similar Compounds

To provide context for the biological activity of this compound, a comparative analysis with similar compounds is presented below:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 1-(2,4-Difluorophenyl)ethan-1-one | Lacks piperidine ring | Different reactivity and pharmacological properties |

| 2,4-Difluorophenol | Contains hydroxyl group | Exhibits different chemical properties due to absence of piperidine |

| (3S)-1-(2,3-Difluorophenyl)methylpiperidin-3-amine | Contains amine instead of alcohol | Different biological activity profile |

This table highlights the unique characteristics of this compound compared to other compounds in terms of structure and potential applications in medicinal chemistry.

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives. For example:

- A study investigating the analgesic properties of piperidine derivatives found that modifications at the benzyl position significantly influenced potency and efficacy in pain models.

- Another research focused on the anti-inflammatory effects of similar compounds demonstrated substantial reductions in paw edema in animal models when treated with these derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.